molecular formula C7H6ClF2N B2368218 2-Chloro-4,5-difluorobenzylamine CAS No. 771582-19-5

2-Chloro-4,5-difluorobenzylamine

Cat. No.: B2368218
CAS No.: 771582-19-5
M. Wt: 177.58
InChI Key: HCVWEOQXADFPSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4,5-difluorobenzylamine typically involves the reduction of 2,4-difluorobenzonitrile. One method includes the use of nitrile oxidoreductase, which reduces 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine . Another method involves the use of hydrogen and Raney nickel, although this method has a lower yield and requires the use of dangerous hydrogen .

Industrial Production Methods: For industrial production, the method involving nitrile oxidoreductase is preferred due to its higher yield and environmentally friendly process. This method is suitable for mass production and involves safe raw materials .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

    Reduction Reactions: It can be reduced to form different amine derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Reduction Reactions: Hydrogen gas and metal catalysts like Raney nickel are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzylamines.

    Reduction Reactions: Products include different amine derivatives.

    Oxidation Reactions: Products include corresponding oxides and other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other groups in the target molecule. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

    2,4-Difluorobenzylamine: Similar in structure but lacks the chlorine atom.

    3,4-Difluorobenzylamine: Similar but with different fluorine atom positions.

    2,4-Dichlorobenzylamine: Similar but with chlorine atoms instead of fluorine.

Uniqueness: 2-Chloro-4,5-difluorobenzylamine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination makes it more reactive in certain chemical reactions and suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVWEOQXADFPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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